1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione
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Overview
Description
1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of biological targets .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential involvement in collagen synthesis pathways.
Pharmacokinetics
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities , suggesting that they may have favorable ADME properties.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Preparation Methods
The synthesis of 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Attachment of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the pyrimidin-2-yloxy group is introduced to the pyrrolidine ring.
Formation of the Butane-1,4-dione Moiety:
Industrial production methods may involve the optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidin-2-yloxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring are known for their diverse biological activities and are used in various therapeutic applications.
Butane-1,4-dione Derivatives: These compounds are known for their reactivity and are used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(14-5-2-1-3-6-14)7-8-17(23)21-12-9-15(13-21)24-18-19-10-4-11-20-18/h1-6,10-11,15H,7-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQVGTXQZAWSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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